

"4-(2-Aminoethyl)-2-chlorophenol" discovery and history

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)-2-chlorophenol

Cat. No.: B1613402

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An in-depth technical guide on the synthesis, properties, and potential applications of **4-(2-Aminoethyl)-2-chlorophenol**, a substituted phenethylamine derivative.

Abstract

4-(2-Aminoethyl)-2-chlorophenol is a halogenated derivative of the phenethylamine scaffold, a core structure in many biologically active compounds. This document provides a comprehensive overview of its potential synthesis, physicochemical properties, and speculative mechanisms of action based on its structural similarity to known adrenergic and dopaminergic modulators. Detailed experimental protocols for its hypothetical synthesis and characterization are presented, alongside a discussion of its potential research applications in pharmacology and drug development.

Introduction of 4-(2-Aminoethyl)-2-chlorophenol

The phenethylamine class of compounds has been a cornerstone of medicinal chemistry for over a century, yielding a wide array of therapeutic agents that modulate neurotransmitter systems. The substitution pattern on the phenyl ring and the ethylamine side chain dictates the pharmacological profile, influencing receptor affinity and metabolic stability. The introduction of a chlorine atom at the 2-position and a hydroxyl group at the 4-position of the phenethylamine core, as in **4-(2-Aminoethyl)-2-chlorophenol**, is anticipated to confer unique properties, potentially impacting its interaction with biogenic amine transporters and receptors.



While a detailed historical record of the specific discovery of **4-(2-Aminoethyl)-2-chlorophenol** is not extensively documented in mainstream scientific literature, its conceptualization lies at the intersection of research into halogenated phenethylamines and catecholamine analogues. The synthesis and evaluation of such compounds are often driven by the quest for novel pharmacological tools and potential therapeutic leads. This whitepaper outlines a plausible synthetic pathway and discusses the potential significance of this particular substitution pattern.

Physicochemical Properties

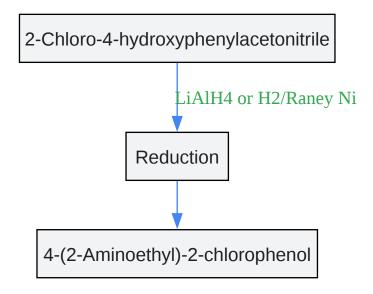
The predicted physicochemical properties of **4-(2-Aminoethyl)-2-chlorophenol** are summarized in the table below. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for developing appropriate analytical methods.

| Property | Value | Unit |
|-------------------|---|-------|
| Molecular Formula | C ₈ H ₁₀ CINO | |
| Molecular Weight | 171.62 | g/mol |
| pKa (amine) | ~9.5 | |
| pKa (phenol) | ~8.5 | _ |
| LogP | ~1.8 | _ |
| Melting Point | Not Determined | °C |
| Boiling Point | Not Determined | °C |
| Solubility | Sparingly soluble in water, soluble in ethanol and DMSO | |

Hypothetical Synthesis Pathway

A plausible synthetic route to **4-(2-Aminoethyl)-2-chlorophenol** can be envisioned starting from 2-chloro-4-hydroxyphenylacetonitrile. This multi-step synthesis involves the reduction of a nitrile group to a primary amine.





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Caption: Proposed synthesis of 4-(2-Aminoethyl)-2-chlorophenol.

Experimental Protocol: Reduction of 2-Chloro-4-hydroxyphenylacetonitrile

Materials:

- 2-Chloro-4-hydroxyphenylacetonitrile (1.0 eq)
- Lithium aluminum hydride (LiAlH4) (2.0 eq) or Raney Nickel (catalytic) and Hydrogen gas
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator
- · Magnetic stirrer and heating mantle



Round bottom flask and reflux condenser

Procedure:

- Reaction Setup: A dry 250 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious, portionwise addition of lithium aluminum hydride at 0 °C.
- Substrate Addition: 2-Chloro-4-hydroxyphenylacetonitrile, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C.
- Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and finally more water.
- Workup: The resulting suspension is filtered, and the filter cake is washed with THF. The
 filtrate is collected, and the solvent is removed under reduced pressure using a rotary
 evaporator.
- Extraction and Purification: The crude product is redissolved in DCM and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The final product can be purified by column chromatography or recrystallization.

Potential Pharmacological Profile and Signaling Pathways

The structure of **4-(2-Aminoethyl)-2-chlorophenol** suggests potential interactions with monoamine systems in a manner analogous to other substituted phenethylamines. The presence of the phenolic hydroxyl group and the primary amine are key pharmacophoric features for binding to adrenergic and dopaminergic receptors and transporters.





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